Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a dimethoxyphenyl ring, and an oxooctanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid.
Reduction: 8-(3,5-Dimethoxyphenyl)-8-hydroxyoctanoate.
Substitution: 3,5-Dimethoxy-4-nitrophenyl-8-oxooctanoate (nitration product).
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The dimethoxyphenyl ring may also contribute to its activity by facilitating binding to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate can be compared with other similar compounds, such as:
Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate: Differing by the position of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity.
Ethyl 8-(3,5-dimethoxyphenyl)-8-hydroxyoctanoate: A reduced form of the compound, which may exhibit different chemical and biological properties.
Properties
IUPAC Name |
ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-17(19)14-11-15(21-2)13-16(12-14)22-3/h11-13H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZWCIOKNVKQHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645831 |
Source
|
Record name | Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-69-5 |
Source
|
Record name | Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.